molecular formula C22H20N6O2 B6531837 3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-91-9

3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531837
CAS No.: 1019105-91-9
M. Wt: 400.4 g/mol
InChI Key: LIQIWHDTCVJSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and linked to a 3-methoxybenzamide group via an aniline bridge. The methoxy group on the benzamide may enhance solubility or modulate binding interactions compared to non-substituted analogs.

Properties

IUPAC Name

3-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15-12-13-28(27-15)21-11-10-20(25-26-21)23-17-6-8-18(9-7-17)24-22(29)16-4-3-5-19(14-16)30-2/h3-14H,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIWHDTCVJSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide at different dosages in animal models are not well studied. Similar compounds have been shown to have significant effects on acetylcholinesterase (AchE) activity in the brain of alevins, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.

Biological Activity

3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N7O, with a molecular weight of approximately 363.4 g/mol. The compound features a methoxy group, a pyrazole ring, and a pyridazine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyridazine rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . A study demonstrated that certain substituted benzamides displayed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis . While specific data for this compound is limited, its structural similarity suggests potential in this area.

Anti-Cancer Activity

The compound's structural components suggest possible anti-cancer properties. Research into related pyrazole derivatives has indicated that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation . For example, studies on pyrazole-based compounds have linked their activity to the inhibition of specific kinases involved in tumor growth.

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) play crucial roles in cellular signaling and are common targets for drug development. The compound may interact with GPCRs due to its structural features that resemble known ligands for these receptors. Studies on similar compounds have shown that they can act as positive allosteric modulators for specific GPCRs, enhancing their signaling efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Research indicates that substituents on the benzamide moiety significantly affect potency and selectivity. For example, electronegative groups at specific positions can enhance binding affinity to target receptors .

Substituent Position Effect on Activity Example Compound
ParaIncreased potencyCDPPB
OrthoEnhanced bindingVU-1545

Case Study 1: Antitubercular Activity

In a study focused on anti-tubercular agents, several derivatives similar to our compound were synthesized and evaluated for their activity against M. tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results with low IC50 values .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study explored the effects of pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively through apoptosis induction and cell cycle arrest at the G0/G1 phase . Although specific data for our compound is not available, the trends suggest a potential for similar activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased sensitivity to chemotherapeutic agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Neuroprotective Potential

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that pyrazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the inhibition of apoptotic pathways and enhancement of neurotrophic factors .

Case Studies

Several case studies highlight the therapeutic efficacy of pyrazole derivatives:

StudyFindings
Anticancer Study A study involving a series of pyrazole derivatives showed that specific compounds inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Inflammation Model In animal models of arthritis, pyrazole derivatives demonstrated significant reduction in joint inflammation and pain, correlating with decreased levels of inflammatory markers .
Neuroprotection Research In vitro studies indicated that certain pyrazole compounds protected against glutamate-induced toxicity in neuronal cultures, suggesting potential for treating neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

A comparison of key structural analogs is presented in Table 1.

Compound Name Core Structure Substituents/Modifications Molecular Weight Biological Target Key References
3-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Pyridazine + pyrazole + benzamide 3-Methoxybenzamide, 3-methylpyrazole Not reported Inferred kinase/DDR
N-(4-((6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide Pyridazine + pyrazole + coumarin Coumarin-carboxamide instead of benzamide 438.45 g/mol Not reported
4-Methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Pyridazine + pyrazole + benzamide 4-Methylbenzamide, ethylamino linker 322.36 g/mol Not reported
Imatinib Benzamide + piperazine + pyrimidine 4-Methylpiperazine, pyridinylpyrimidine 493.60 g/mol BCR-ABL, DDR1/2 (non-selective)
Example 1.1 (from ) Pyridazine + trifluoromethylpyridine Trifluoromethylpyridine, spirocyclic linker Not reported Autotaxin (ATX) modulator

Key Observations:

  • Backbone Diversity: The target compound shares the pyridazine-pyrazole-benzamide core with analogs like the coumarin derivative and ethyl-linked benzamide . However, substituents (e.g., methoxy vs.
  • Biological Targets: While imatinib and related compounds inhibit DDR1/2 non-selectively , the target compound’s methoxy group may confer selectivity, though this requires validation. Autotaxin modulators (e.g., Example 1.1 in ) highlight the scaffold’s versatility for diverse targets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to methyl or trifluoromethyl substituents in analogs .
  • Bioavailability: Ethylamino linkers (e.g., in ) could enhance membrane permeability relative to rigid coumarin systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.